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Compound of Interest

Compound Name: (D-Phe7)-Somatostatin-14

Cat. No.: B12107583

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the physicochemical properties, signaling
mechanisms, and standard experimental protocols for the synthetic peptide, (D-Phe7)-
Somatostatin-14. This analog of the native hormone somatostatin is of significant interest in
research and drug development due to its enhanced stability.

Core Physicochemical Properties

(D-Phe7)-Somatostatin-14 is a synthetic cyclic tetradecapeptide, structurally analogous to
endogenous somatostatin-14. The key modification is the substitution of the naturally occurring
L-Phenylalanine at position 7 with its D-enantiomer, a change that confers increased resistance
to enzymatic degradation.

Summary of Quantitative Data

The fundamental physicochemical characteristics of (D-Phe7)-Somatostatin-14 are detailed
below, providing essential data for experimental design and formulation.
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Property

Value

Reference(s)

Molecular Formula

C76H104N18019S2

[1]

Molecular Weight

1637.88 g/mol

[1]

Amino Acid Sequence

H-Ala-Gly-Cys-Lys-Asn-Phe-D-

Phe-Trp-Lys-Thr-Phe-Thr-Ser-
Cys-OH (Disulfide bridge
between Cys3 and Cys14)

[1]

Appearance

White lyophilized powder

Purity

Typically >95% as determined
by HPLC

Isoelectric Point (pl)

~8.46 (Calculated)

[2](3]

Solubility

The parent compound,
Somatostatin-14, is soluble in
water up to 0.30 mg/mL.
Solubility is pH-dependent due
to ionizable groups. For acidic
peptides, basic buffers (e.g.,
0.1M ammonium bicarbonate)
can aid dissolution, while
acidic buffers (e.g., 25% acetic
acid) are suitable for basic
peptides. Organic solvents
such as DMSO may be
required for highly hydrophobic
peptides.

[4]

Storage and Stability

As a lyophilized solid, it is
stable for at least two years
when stored at -20°C.[5]
Stability in solution is
dependent on pH, buffer
composition, and temperature,
with degradation observed

over time.[6]
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Note on Isoelectric Point (pl) Calculation: The isoelectric point is the pH at which the peptide
carries no net electrical charge. This value was calculated based on the pKa values of the N-
terminal a-amino group (~9.69), the C-terminal a-carboxyl group (~2.34), and the side chains of
the two Lysine residues (~10.53). The pl is the average of the pKa values that flank the neutral,
zwitterionic state of the molecule.[2][3]

Signaling Pathways

Like its endogenous counterpart, (D-Phe7)-Somatostatin-14 mediates its biological effects by
binding to the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein-coupled
receptors (GPCRSs).[7] The activation of these receptors, primarily through coupling to inhibitory
G-proteins (Gai), instigates a signaling cascade. The canonical pathway involves the inhibition
of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cCAMP) levels.[1][7]
This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors.
SSTR activation also influences cellular ion flux by activating potassium (K+) channels and
inhibiting voltage-dependent calcium (Ca2+) channels, and stimulates phosphotyrosine
phosphatases (PTPs) such as SHP-1.[1][8] These actions collectively result in the potent
inhibition of hormone secretion and cell proliferation.[8]
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Somatostatin Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and
functional characterization of (D-Phe7)-Somatostatin-14.

Solid-Phase Peptide Synthesis (SPPS) and Purification

The synthesis of (D-Phe7)-Somatostatin-14 is achieved using Fmoc (9-
fluorenylmethyloxycarbonyl) based solid-phase chemistry, which allows for the efficient and
controlled assembly of the peptide chain on a solid support.[9][10]

Methodology:

o Resin Swelling: Rink Amide resin is swelled in N,N-dimethylformamide (DMF) to prepare it
for synthesis.[11]
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Iterative Synthesis Cycle:
o Fmoc-Deprotection: The N-terminal Fmoc group is removed with 20% piperidine in DMF.
o Washing: The resin is washed thoroughly with DMF.

o Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is
activated with a coupling agent like HATU in the presence of a base (DIEA) and coupled to
the free amine on the resin.

o Washing: The resin is washed again with DMF to remove excess reagents. This cycle is
repeated for each amino acid in the sequence.

Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all
acid-labile side-chain protecting groups are removed using a cleavage cocktail, typically 95%
trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.

Disulfide Bond Formation: The linear peptide is dissolved at a low concentration in an
agueous buffer and subjected to air oxidation or a chemical oxidant to facilitate the formation
of the intramolecular disulfide bridge between Cys3 and Cys14.

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid
chromatography (RP-HPLC) on a C18 column.

Final Product Preparation: The pure fractions are pooled and lyophilized to yield the final
peptide as a white, fluffy powder.
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Solid-Phase Peptide Synthesis Workflow
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Competitive Radioligand Binding Assay

To determine the affinity (Ki) of (D-Phe7)-Somatostatin-14 for its receptors, a competitive
binding assay is performed. This assay measures how effectively the test compound competes
with a radiolabeled ligand for binding to the receptor.[12][13]

Methodology:

 Membrane Preparation: Membranes are prepared from cells overexpressing a specific SSTR
subtype. Cells are homogenized and subjected to differential centrifugation to isolate the
membrane fraction. Protein concentration is quantified.[12]

o Assay Incubation: In a 96-well plate, a constant concentration of a suitable radioligand (e.g.,
[1251-Tyrl1]-Somatostatin-14) is incubated with the receptor-containing membranes in the
presence of increasing concentrations of unlabeled (D-Phe7)-Somatostatin-14.

e Separation: The binding reaction is terminated by rapid filtration through glass fiber filters.
The filters trap the membranes and any bound radioligand, while unbound radioligand
passes through.

» Washing: Filters are quickly washed with ice-cold buffer to remove non-specifically bound
radioactivity.

» Detection: The radioactivity captured on the filters is quantified using a gamma or scintillation
counter.

» Data Analysis: A competition curve is generated by plotting the percentage of specific binding
against the logarithm of the competitor concentration. The IC50 (concentration causing 50%
inhibition of radioligand binding) is determined and converted to the inhibition constant (Ki)
using the Cheng-Prusoff equation.
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Competitive Binding Assay Workflow

Adenylyl Cyclase Inhibition Assay

The functional potency (EC50) of (D-Phe7)-Somatostatin-14 is evaluated by its ability to inhibit
adenylyl cyclase activity in a whole-cell assay.[14][15]
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Methodology:

o Cell Preparation: SSTR-expressing cells are seeded in multi-well plates and grown to
confluence.

e Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent
CAMP degradation.

» Stimulation and Inhibition: Adenylyl cyclase is stimulated with an agent like forskolin.
Immediately after, cells are treated with a range of concentrations of (D-Phe7)-
Somatostatin-14.

o Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular cAMP.

e CAMP Detection: The amount of cCAMP in the lysate is quantified using a sensitive method,
such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous
time-resolved fluorescence (HTRF) assay.

» Data Analysis: A dose-response curve is constructed by plotting the inhibition of cCAMP
production as a function of the peptide concentration. The EC50 value, representing the
concentration that elicits a half-maximal inhibitory response, is calculated from this curve.
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Adenylyl Cyclase Inhibition Assay

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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